molecular formula C10H8BrN B1275473 4-bromo-3-methylisoquinoline CAS No. 133100-87-5

4-bromo-3-methylisoquinoline

Cat. No.: B1275473
CAS No.: 133100-87-5
M. Wt: 222.08 g/mol
InChI Key: GAGBZCVLKGZXFY-UHFFFAOYSA-N
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Description

4-bromo-3-methylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. The presence of a bromine atom at the 4th position and a methyl group at the 3rd position makes this compound unique. Isoquinolines are known for their stability and diverse reactivity, making them valuable in various chemical applications .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Bromo-3-methyl-isoquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its target biomolecules. Additionally, the methyl group can affect the compound’s hydrophobicity and overall molecular conformation, further impacting its interactions with biomolecules. Studies have shown that 4-Bromo-3-methyl-isoquinoline can interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds .

Cellular Effects

4-Bromo-3-methyl-isoquinoline has been observed to influence various cellular processes and functions. The compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Bromo-3-methyl-isoquinoline has been shown to modulate the activity of certain kinases, which are crucial regulators of cell signaling pathways. This modulation can lead to alterations in gene expression and changes in cellular metabolism, ultimately affecting cell function and viability .

Molecular Mechanism

The molecular mechanism of action of 4-Bromo-3-methyl-isoquinoline involves its binding interactions with specific biomolecules. The bromine atom in the compound can form halogen bonds with amino acid residues in proteins, influencing the protein’s conformation and activity. Additionally, the compound can act as an inhibitor or activator of certain enzymes, depending on its binding affinity and the nature of the enzyme. For example, 4-Bromo-3-methyl-isoquinoline has been shown to inhibit the activity of certain cytochrome P450 enzymes, leading to changes in the metabolism of various substrates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-3-methyl-isoquinoline can change over time due to factors such as stability and degradation. The compound’s stability can be influenced by environmental conditions such as temperature, pH, and exposure to light. Over time, 4-Bromo-3-methyl-isoquinoline may undergo degradation, leading to the formation of degradation products that can have different biochemical properties and effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of 4-Bromo-3-methyl-isoquinoline in animal models can vary with different dosages. At low doses, the compound may have minimal effects on cellular function and overall physiology. At higher doses, 4-Bromo-3-methyl-isoquinoline can exhibit toxic or adverse effects, such as hepatotoxicity or neurotoxicity. Threshold effects have been observed, where the compound’s activity significantly increases beyond a certain dosage, leading to pronounced biochemical and physiological changes .

Metabolic Pathways

4-Bromo-3-methyl-isoquinoline is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by other metabolic enzymes. The compound’s metabolism can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism and function .

Transport and Distribution

Within cells and tissues, 4-Bromo-3-methyl-isoquinoline is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells by specific membrane transporters, leading to its accumulation in the cytoplasm or other organelles .

Subcellular Localization

The subcellular localization of 4-Bromo-3-methyl-isoquinoline can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 4-Bromo-3-methyl-isoquinoline may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Additionally, the compound’s interactions with specific proteins can influence its localization and activity within the cell .

Chemical Reactions Analysis

Types of Reactions: 4-bromo-3-methylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids.

Major Products:

Scientific Research Applications

4-bromo-3-methylisoquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Properties

IUPAC Name

4-bromo-3-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-10(11)9-5-3-2-4-8(9)6-12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGBZCVLKGZXFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396294
Record name 4-bromo-3-methyl-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133100-87-5
Record name 4-bromo-3-methyl-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 3-methylisoquinoline (0.500 g, 3.49 mmol) in 1 ml nitrobenzene, bromine (0.196 ml, 3.84 mmol) was added and the contents heated in a sealed tube at 180° C. for 4 hours. The solution was cooled to room temperature, neutralized with solid sodium carbonate (pH=8) and extracted with ethyl acetate (2×20 ml). The organic layer was dried over sodium sulfate, filtered, concentrated and column purified (hexane:EtOAc; 4.5:0.5) to give 0.560 g (72%) of the product as syrup.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.196 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%

Synthesis routes and methods II

Procedure details

In a 40 mL screw-top vial with a stirbar was added 3-methyl-isoquinoline (6.00 g, 41.9 mmol) in hydrobromic acid (6 mL), followed by the dropwise addition of bromine (2.2 mL, 42.7 mmol, 1.02 eq). The entire suspension was heated at 100-120° C. for 24 hr. The reaction mix was cooled and diluted with DCM (100 mL) and 1N NaOH added slowly to neutralize the reaction. The organic layer was collected and dried over Na2SO4 and concentrated to a dark orange oil. The crude reaction was purified using Biotage MPLC system (40M column size, 0-15% Ethyl Acetate/Heptane over 30CV) giving a tan crystalline solid as the desire product (3.48 g, 14.57 mmol, 34.8%). 1H NMR (CDCl3, 400 MHz): δ 9.01 (s, 1H), δ 8.12-8.10 (d, 1H), δ 7.87-7.85 (d, 1H), δ7.72-7.68 (dt, 1H), δ 7.54-7.50 (dt, 1H), δ 2.80 (s, 3H); LRMS (m/z): 224, 222 (M+H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
34.8%

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